molecular formula C25H22N2O3S B2485802 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-27-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2485802
CAS RN: 851412-27-6
M. Wt: 430.52
InChI Key: DTASUEWNNJAWTB-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide" is a complex organic molecule that potentially has interesting biological and chemical properties due to its structural components. Research in related compounds has focused on their synthesis, molecular structure, chemical reactions, and physical and chemical properties, often aiming to explore their potential as pharmacological agents or for other applications in chemical research.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, starting with basic building blocks that are gradually built up to the final compound. For example, the synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been achieved through reactions involving chloroacetyl chloride, hydrazine hydrate, isatin, and thioglycolic acid, among others (Borad et al., 2015). Similar methodologies could be adapted for the synthesis of "this compound," emphasizing the use of specific reagents and conditions tailored to its unique structure.

Molecular Structure Analysis

The molecular structure of compounds like "this compound" can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups (Khodot et al., 2022).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. Compounds with similar structures to the one have been explored for their potential in forming novel heterocycles and engaging in various chemical reactions that could lead to pharmacologically active agents or valuable intermediates in organic synthesis (Koppireddi et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and stability, are crucial for understanding their behavior in different environments and for their application in various fields. These properties are determined by the compound's molecular structure and can be assessed through experimental measurements and theoretical calculations.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity (pKa values), reactivity towards other chemical reagents, and stability under various conditions, are key to understanding how the compound interacts with other molecules. Studies on similar compounds have focused on their reactivity patterns, offering insights into potential reactions and transformations (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial and Antioxidant Potential

  • Compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide have been synthesized and evaluated for antimicrobial and antioxidant activities. These include benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, which have demonstrated potent antimicrobial activity against various bacteria and fungi, as well as good antioxidant properties (Basavaraj S Naraboli & J. S. Biradar, 2017).

Antibacterial Agents

  • Other derivatives, such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, have been synthesized and found to possess significant antibacterial activity (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Antioxidants for Oil

  • Benzimidazole derivatives, which are structurally related to the compound , have been prepared and studied as antioxidants for base stock oil. Their inhibition efficiency was determined by studying the oxidation stability of the local base oil (J. Basta et al., 2017).

Synthesis and Antimicrobial Potential

  • Research into the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives has shown promising results, with these compounds exhibiting potent antibacterial activity against a range of microorganisms (Mayuri A. Borad et al., 2015).

Analgesic Activity

  • Certain acetamide derivatives have been synthesized and their potential analgesic activities investigated. Derivatives of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide have shown significant decrease in acetic acid-induced writhing responses in tests (Z. Kaplancıklı et al., 2012).

A2B Adenosine Receptor Antagonist

  • A compound closely related to this compound, MRE 2029-F20, has been used as a selective antagonist ligand of A2B adenosine receptors, showing potential in pharmacological characterization (P. Baraldi et al., 2004).

Safety and Hazards

Without specific studies on this compound, it’s difficult to predict its safety and potential hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound could be vast, given the biological activity of indole-containing compounds. It could be a subject of future research in medicinal chemistry, particularly if it shows promising biological activity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c28-25(26-13-19-10-11-22-23(12-19)30-17-29-22)16-31-24-15-27(14-18-6-2-1-3-7-18)21-9-5-4-8-20(21)24/h1-12,15H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTASUEWNNJAWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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